molecular formula C5H3BrFNOS B13654714 5-Bromo-4-fluorothiophene-2-carboxamide

5-Bromo-4-fluorothiophene-2-carboxamide

Cat. No.: B13654714
M. Wt: 224.05 g/mol
InChI Key: TVUCSYXUAXGRTG-UHFFFAOYSA-N
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Description

5-Bromo-4-fluorothiophene-2-carboxamide: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of bromine and fluorine atoms attached to the thiophene ring, along with a carboxamide group

Preparation Methods

The synthesis of 5-Bromo-4-fluorothiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of thiophene derivatives, followed by the introduction of the carboxamide group. The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and amide-forming agents under controlled temperatures and solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-4-fluorothiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

5-Bromo-4-fluorothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluorothiophene-2-carboxamide involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may differ based on the context of its use.

Comparison with Similar Compounds

5-Bromo-4-fluorothiophene-2-carboxamide can be compared with other thiophene derivatives, such as:

  • 5-Bromo-2-thiophenecarboxamide
  • 4-Fluorothiophene-2-carboxamide
  • 5-Chloro-4-fluorothiophene-2-carboxamide

These compounds share similar structural features but differ in the nature and position of substituents on the thiophene ring. The presence of different halogens or functional groups can significantly influence their chemical properties and applications, making this compound unique in its specific combination of bromine, fluorine, and carboxamide functionalities.

Properties

Molecular Formula

C5H3BrFNOS

Molecular Weight

224.05 g/mol

IUPAC Name

5-bromo-4-fluorothiophene-2-carboxamide

InChI

InChI=1S/C5H3BrFNOS/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H2,8,9)

InChI Key

TVUCSYXUAXGRTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)Br)C(=O)N

Origin of Product

United States

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